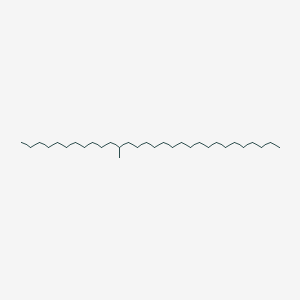![molecular formula C8H10OS B14451363 Thiophene, 2-[(2-propenyloxy)methyl]- CAS No. 79708-31-9](/img/structure/B14451363.png)
Thiophene, 2-[(2-propenyloxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2-[(2-propenyloxy)methyl]- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves various condensation reactions. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods used to prepare thiophene derivatives . These reactions typically involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
On an industrial scale, thiophene derivatives can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur . This method is efficient and yields high quantities of the desired product.
化学反応の分析
Types of Reactions
Thiophene, 2-[(2-propenyloxy)methyl]- can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
科学的研究の応用
Thiophene, 2-[(2-propenyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of thiophene, 2-[(2-propenyloxy)methyl]- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, and amines enhances their ability to interact with these enzymes and exert their biological effects .
類似化合物との比較
Similar Compounds
2-Methylthiophene: A simple thiophene derivative with a methyl group at the C2 position.
Thiophene, 2-methyl-: Another thiophene derivative with a similar structure.
Uniqueness
Thiophene, 2-[(2-propenyloxy)methyl]- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
79708-31-9 |
|---|---|
分子式 |
C8H10OS |
分子量 |
154.23 g/mol |
IUPAC名 |
2-(prop-2-enoxymethyl)thiophene |
InChI |
InChI=1S/C8H10OS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6H,1,5,7H2 |
InChIキー |
YRZGIPFLJGLYMV-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


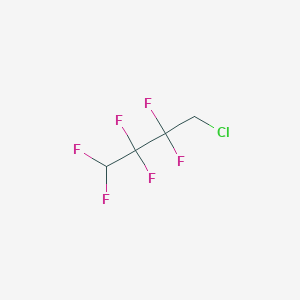
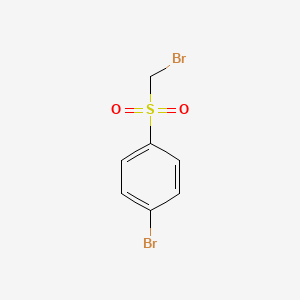

![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)


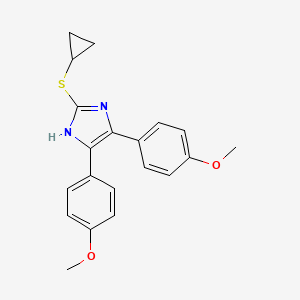
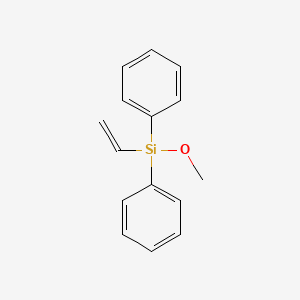
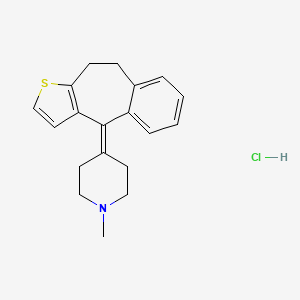


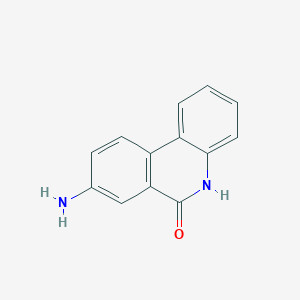
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
